![molecular formula C17H16ClN5O3 B4333368 N'-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE](/img/structure/B4333368.png)
N'-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE
Overview
Description
N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-N’-(5-methylisoxazol-3-yl)ethanediamide is a complex organic compound that features a combination of pyrazole, benzyl, and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-N’-(5-methylisoxazol-3-yl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling through a diamide linkage.
Preparation of 4-chloro-1H-pyrazole: This can be synthesized by the reaction of hydrazine with 4-chloroacetophenone under acidic conditions.
Preparation of 5-methylisoxazole: This involves the cyclization of 3-methyl-2-butanone oxime with acetic anhydride.
Coupling Reaction: The final step involves the coupling of the pyrazole and isoxazole intermediates with a benzyl diamide linker under basic conditions, typically using reagents like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-N’-(5-methylisoxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the pyrazole and isoxazole rings.
Substitution: Halogen substitution reactions can occur, particularly at the chloro group on the pyrazole ring, using nucleophiles like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Sodium azide, potassium thiocyanate
Major Products
Oxidation: Corresponding oxides of the pyrazole and isoxazole rings
Reduction: Reduced forms of the pyrazole and isoxazole rings
Substitution: Azide or thiocyanate substituted derivatives
Scientific Research Applications
N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-N’-(5-methylisoxazol-3-yl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-N’-(5-methylisoxazol-3-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar chemical reactivity.
5-methylisoxazole derivatives: These compounds contain the isoxazole ring and have comparable properties and applications.
Uniqueness
N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-N’-(5-methylisoxazol-3-yl)ethanediamide is unique due to its specific combination of pyrazole, benzyl, and isoxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[[4-[(4-chloropyrazol-1-yl)methyl]phenyl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O3/c1-11-6-15(22-26-11)21-17(25)16(24)19-7-12-2-4-13(5-3-12)9-23-10-14(18)8-20-23/h2-6,8,10H,7,9H2,1H3,(H,19,24)(H,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKLVVAFZALTTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC=C(C=C2)CN3C=C(C=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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